3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms within its structure. This compound is classified as a bicyclic amine and is part of a broader class of azabicyclic compounds, which are significant in various fields of chemistry and biology. The molecular formula for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol is , and it has a CAS number of 1126795-00-3, indicating its unique identification in chemical databases .
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol is classified under:
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol typically involves the following steps:
The reaction conditions must be carefully controlled, including temperature and pressure, to optimize yield and purity. For example, reactions may be conducted at elevated temperatures (around 50°C) and require specific pH adjustments during workup processes to isolate the desired product effectively .
The molecular structure of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol features a bicyclic framework with a hydroxyl group at the 7-position and an oxygen atom integrated into the ring structure, which contributes to its unique chemical properties.
Key structural data includes:
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The products formed depend on the specific conditions and reagents used during the reactions .
The mechanism of action for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol involves its interaction with biological targets, particularly enzymes or receptors where it functions as a ligand. This interaction can modulate enzymatic activity, influencing various biological pathways depending on the specific context of its application.
Research indicates that this compound may serve as a mixed neurotransmitter reuptake inhibitor, affecting serotonin, noradrenaline, and dopamine transporters, which could have therapeutic implications in neuropharmacology .
While specific physical properties such as melting point are not extensively documented, the compound is noted for its stability under standard laboratory conditions.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to elucidate structural characteristics further.
The applications of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol are diverse:
The stereoselective construction of the 3-oxa-9-azabicyclo[3.3.1]nonane framework presents significant synthetic challenges due to the endo/exo isomerism at the C7 hydroxyl group and the conformational rigidity imparted by the bridged oxygen and nitrogen atoms. Patent literature reveals that ruthenium-catalyzed asymmetric hydrogenation serves as a pivotal strategy for controlling stereochemistry at this chiral center. Specifically, endo-selective synthesis is achieved using ruthenium complexes bearing chiral phosphine ligands (e.g., (S)-BINAP or (R,R)-DIOP) under moderate hydrogen pressure (50-100 atm) [2]. These catalysts facilitate the reduction of the precursor ketone 9-azabicyclo[3.3.1]nonan-3-one with enantiomeric excess (ee) values exceeding 95% through dynamic kinetic resolution [2]. The reaction proceeds via a chelated transition state where the catalyst's chiral environment dictates the approach of hydride to the prochiral carbonyl, favoring the endo-alcohol configuration critical for biological activity [2] [6].
Table 1: Stereoselective Hydrogenation Catalysts for Bicyclic Ketone Reduction
Catalyst System | Pressure (atm) | Temperature (°C) | endo:exo Ratio | ee (%) |
---|---|---|---|---|
Ru-(S)-BINAP-Cl₂ | 70 | 65 | 98:2 | 97 |
Ru-(R,R)-DIOP-Br₂ | 50 | 80 | 95:5 | 92 |
Ru-DM-BINAP/TsDPEN | 100 | 40 | 99:1 | >99 |
Alternative stereocontrol methods include enzymatic desymmetrization of meso-intermediates and diastereoselective cyclization of chiral epoxide precursors. The enzymatic approach utilizes lipases (e.g., Candida antarctica Lipase B) to hydrolyze meso-diacetate derivatives, yielding enantiomerically enriched monoacetates that are subsequently hydrolyzed to the endo-alcohol (ee >99%) . Epoxide ring-opening strategies employ azide ions or ammonia equivalents in SN₂ reactions that invert stereochemistry at C7, providing access to both endo and exo diastereomers from a single enantiopure epoxide [6].
Modern catalytic methodologies have revolutionized the assembly of the bicyclic core, moving beyond classical stoichiometric reagents. Dirhodium(II) carboxylate-catalyzed cyclopropanation/ring expansion sequences enable efficient construction of the [3.3.1] framework. This method employs diazo compounds (e.g., ethyl diazoacetate) and allylic ether precursors, where dirhodium(II) tetraacetate generates metallocarbenes that undergo stereoselective cyclopropanation. Subsequent heating induces a concerted ring expansion to form the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton with >90% diastereoselectivity [5] [7].
Photoredox catalysis has emerged as a powerful tool for radical-mediated ring closure under mild conditions. Iridium-based photocatalysts (e.g., Ir(ppy)₃) facilitate intramolecular C-O bond formation via single-electron transfer (SET) from tertiary amine precursors. This strategy enables the cyclization of ω-amino allylic alcohols at ambient temperature, forming the oxa-azabicyclic core in 60-88% yield with excellent functional group tolerance [5]. The mechanism involves oxidative generation of α-amino radicals that undergo 5-exo-trig cyclization, followed by rearomatization of the catalyst and protonation to yield the bicyclic tertiary amine [7].
Table 2: Catalytic Systems for Bicyclic Ring Formation
Catalyst | Reaction Type | Key Intermediate | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Dirhodium(II) tetraacetate | Cyclopropanation/Ring Expansion | Allylic glycidyl ether | 70-92 | >90% endo |
Ir(ppy)₃ (0.5 mol%) | Photoredox Cyclization | N-Allyl-3-aminopropanol | 60-88 | >20:1 dr |
Pd(OAc)₂/CuBr₂ (2:1) | sp³ C-H Arylation | Enolizable ketone | 65-85 | N/A |
Palladium-catalyzed carbon-hydrogen (sp³) arylation provides access to aryl-substituted derivatives directly from the bicyclic core. Using palladium(II) acetate/copper(II) bromide cocatalyst systems, electron-rich arenes couple at the C7 position via a palladacycle intermediate. This silver-free method operates at 140°C in toluene, achieving 65-85% yields without compromising the oxygen bridge integrity [5].
The C7 hydroxyl group in 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (CAS# 100368-36-3) serves as the primary handle for derivatization, though its secondary alcohol nature and steric encumbrance necessitate tailored protection/deprotection strategies. The endo stereoisomer (CAS# 240401-10-9) exhibits enhanced reactivity in acylation reactions due to reduced steric hindrance compared to the exo counterpart. Efficient hydroxyl protection employs:
Table 3: Hydroxyl Protection Strategies and Deprotection Efficiency
Protecting Group | Reagent | Conditions | Yield (%) | Deprotection Method |
---|---|---|---|---|
TBS | TBSCl, imidazole | DMF, 25°C, 12h | 93 | TBAF/THF, 0°C, 1h |
Acetyl | Ac₂O, DMAP | CH₂Cl₂, 0°C→25°C, 2h | 87 | K₂CO₃/MeOH, 25°C, 4h |
Boc | (Boc)₂O, Et₃N | THF, reflux, 6h | 78 | TFA/CH₂Cl₂ (1:1), 0°C, 30m |
Selective oxidation of the hydroxyl group to the ketone provides 3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS# 152351-76-1), a versatile intermediate for C-C bond formation. Oppenauer oxidation using aluminum tert-butoxide/acetone affords the ketone in >90% yield without epimerization . Subsequent nucleophilic additions to the ketone with organometallic reagents (e.g., Grignard reagents or organolithiums) enable installation of alkyl/aryl groups at C7. Methylmagnesium bromide addition in THF at -78°C yields the tertiary alcohol with 85% diastereoselectivity favoring the endo-methyl derivative [6].
Salt formation at the bridgehead nitrogen represents another key derivatization route. Treatment with HCl in ethyl acetate generates the hydrochloride salt (endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride, CAS# 240401-10-9), which exhibits improved crystallinity and stability for pharmaceutical applications [6]. The SMILES notation for this compound (O[C@H]1C[C@H]2COCC@@HN2.[H]Cl) confirms the endo configuration and salt formation [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: